molecular formula C18H19NO3S3 B11658390 ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate

ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate

Cat. No.: B11658390
M. Wt: 393.5 g/mol
InChI Key: XVNLUXPKYFEZEV-UHFFFAOYSA-N
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Description

Ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate is a structurally complex heterocyclic compound featuring a tricyclic [1,2]dithiolo[3,4-c]quinoline core fused with an oxoacetate ester group.

Properties

Molecular Formula

C18H19NO3S3

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 2-oxo-2-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)acetate

InChI

InChI=1S/C18H19NO3S3/c1-6-22-16(21)15(20)19-12-8-10(3)9(2)7-11(12)13-14(18(19,4)5)24-25-17(13)23/h7-8H,6H2,1-5H3

InChI Key

XVNLUXPKYFEZEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SSC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is followed by additional steps to introduce the thioxo and dithiolo groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo or thioxo groups to their corresponding alcohols or thiols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or thiols.

Scientific Research Applications

Ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate is a complex organic compound featuring a quinoline backbone fused with dithiolo and thioxo functionalities. It has a molecular formula of C15H18N2O2S2 and a molecular weight of approximately 334.45 g/mol. The presence of various functional groups in its structure suggests potential reactivity, making it a candidate for diverse chemical applications.

Potential Applications

This compound has potential applications in various fields:

  • Pharmaceuticals : It is a candidate for drug development.
  • Material Science : It can be used in the synthesis of novel materials.

Its unique thioxo and dithiolo groups confer distinctive chemical properties that differentiate it from simpler compounds.

Similar Compounds

Several compounds share structural or functional similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-bromo-3-oxo-propionateContains bromo substituentKnown for unique reactivity patterns
Ethyl oxo-(4-trifluoromethylphenyl)acetateTrifluoromethyl group enhances lipophilicityPotential applications in drug design
Ethyl 2-oxo-(2-propoxy)acetic acidSimilar ester functionalityExhibits different biological activities

Mechanism of Action

The mechanism of action of ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key structural and functional differences between ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate and related compounds, based on the provided evidence:

Compound Substituents Biological Activity (IC₅₀) Key References
This compound Ethyl oxoacetate, 4,4,7,8-tetramethyl groups Not explicitly reported; inferred kinase inhibition potential based on structural analogs
5-Acetyl-8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro-1,2-dithiolo[5,4-c]quinoline () Acetyl, ethoxy, 4,4-dimethyl groups Not reported; likely modulates solubility and bioavailability
5-Butyryl-7-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione () Butyryl, ethoxy, 4,4-dimethyl groups Not reported; enhanced lipophilicity compared to acetyl derivatives
Compound 2a () 8-Methoxy, 4,4-dimethyl, 2-thienylcarbonyl JAK3: 0.36 µM; NPM1-ALK: 0.54 µM
Compound 2b () 8-Methoxy, 4,4-dimethyl, pyrrolidine-2,5-dione JAK3: 0.38 µM; NPM1-ALK: 0.25 µM
Compound 2k () 8-Methoxy, 4,4-dimethyl, hexahydro-isoindole-dione Not explicitly reported; structural analysis via NMR and HRMS

Key Observations:

Substituent Effects on Bioactivity :

  • Compounds with electron-withdrawing groups (e.g., 2-thienylcarbonyl in 2a) exhibit potent kinase inhibition, particularly against JAK3 and NPM1-ALK .
  • Ethyl oxoacetate in the target compound may enhance solubility compared to acetyl or butyryl groups (as in and ) but could reduce membrane permeability due to its polar ester moiety.

Structural Modifications and Kinase Selectivity: Compound 2b (pyrrolidine-2,5-dione substituent) shows superior activity against NPM1-ALK (IC₅₀ = 0.25 µM) compared to 2a, suggesting that rigid heterocyclic appendages improve target binding . The 4,4-dimethyl group common across all analogs stabilizes the dihydroquinoline core, preventing oxidation and improving metabolic stability .

Synthetic Considerations :

  • The synthesis of related compounds (e.g., ) involves acyl chloride coupling with amines, a method adaptable to the target compound’s ethyl oxoacetate group .

Research Findings and Implications

  • Physicochemical Properties : The ethyl oxoacetate group likely confers intermediate lipophilicity (logP ~2–3), balancing solubility and cell permeability, whereas bulkier groups (e.g., butyryl in ) may hinder diffusion .
  • Future Directions : Molecular docking studies could elucidate the role of the 7,8-tetramethyl groups in steric interactions with kinase active sites, guiding further optimization.

Q & A

Q. Why might similar derivatives exhibit divergent biological activities?

  • Investigation:
  • Steric/electronic analysis: Compare substituent effects using Hammett constants or molecular volume calculations.
  • Target selectivity profiling: Screen against kinase panels (e.g., DiscoverX) to identify off-target interactions.
  • Crystallographic studies: Resolve co-crystal structures to pinpoint binding mode variations .

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